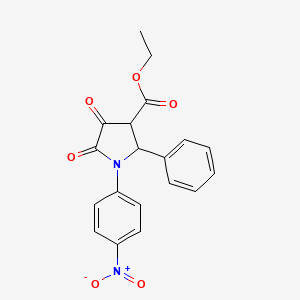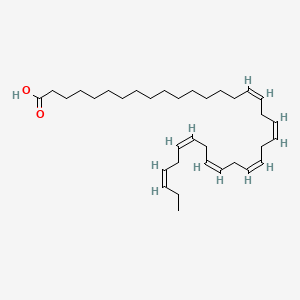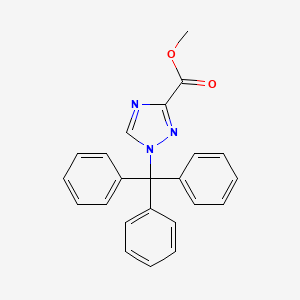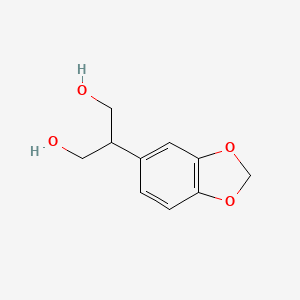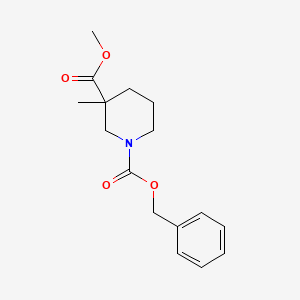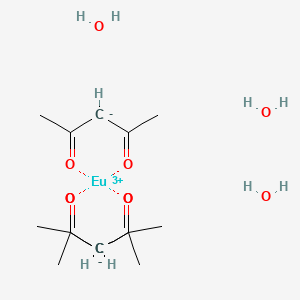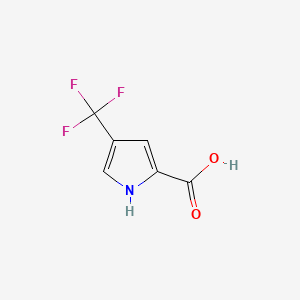
4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoromethylated compounds are widely used in the field of medicinal chemistry due to their unique properties . They are often used as intermediates in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of trifluoromethylated compounds can be complex and varies depending on the specific compound. For example, one method involves the use of trifluoroacetyl chloride or trifluoroacetic anhydride with vinyl ether, followed by ammoniation, reaction with 3-methoxy methyl acrylate, and finally cyclization and hydrolysis .Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds can vary greatly. For example, 4-(Trifluoromethyl)benzoic acid has a molecular formula of C8H5F3O2 .Chemical Reactions Analysis
Trifluoromethylated compounds can undergo various chemical reactions. For example, they can participate in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
Trifluoromethylated compounds have unique physical and chemical properties. For example, 4-(Trifluoromethyl)benzoic acid is a white to pale yellow crystalline powder .科学的研究の応用
Environmental Degradation and Toxicology
Studies have focused on the environmental persistence and degradation pathways of polyfluoroalkyl chemicals, which are related to compounds like 4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid. These compounds can degrade into perfluoroalkyl and polyfluoroalkyl substances (PFAS), including perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), which are known for their toxicological profiles and regulatory concerns. Research into microbial degradation pathways highlights the transformation of these chemicals in the environment, providing insights into potential biodegradation strategies and the environmental fate of related precursors (Liu & Avendaño, 2013).
Chemical Synthesis and Industrial Applications
The utility of trifluoromethyl groups in organic synthesis, including their incorporation into compounds like 4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid, is significant for developing new chemical entities with potential industrial applications. For instance, trifluoromethanesulfonic acid has been employed in a variety of organic transformations due to its strong protonating power and low nucleophilicity, suggesting similar potential applications for trifluoromethyl-containing compounds in synthesizing new organic materials (Kazakova & Vasilyev, 2017).
Biocatalysis and Bioaccumulation
Research into the inhibition effects of carboxylic acids on microbial biocatalysts provides valuable information for biotechnological applications, including fermentation processes. This is relevant for understanding the biological impacts of compounds with carboxylic acid functionalities, like 4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid, on industrial bioprocesses (Jarboe, Royce, & Liu, 2013). Additionally, studies on the bioaccumulation and environmental behavior of PFAS provide insights into the potential ecological risks associated with the use and disposal of fluorinated compounds, highlighting the need for careful management of these substances to minimize their environmental impact (Houde et al., 2006).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)3-1-4(5(11)12)10-2-3/h1-2,10H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLYSJNODQYBNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate](/img/structure/B599477.png)
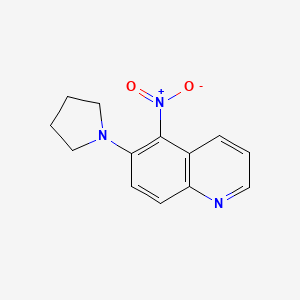
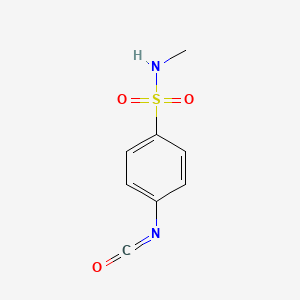
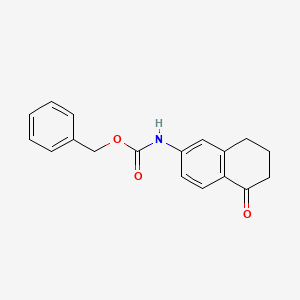
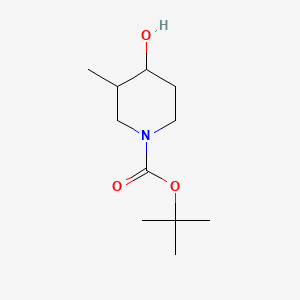
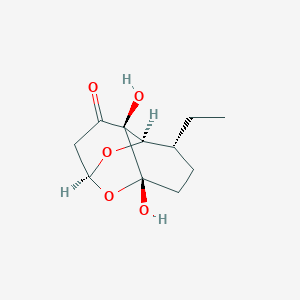
![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B599488.png)
